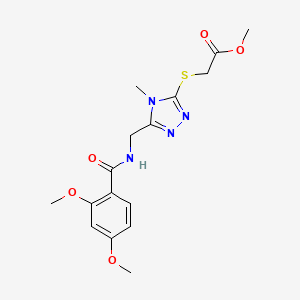
methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C16H20N4O5S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a methyl ester and a thioether linkage with a triazole ring substituted with a 2,4-dimethoxybenzamide. Its molecular formula is C15H18N4O3S. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the triazole structure exhibit a broad spectrum of biological activities, including:
- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. The incorporation of the benzamide group may enhance this activity by improving solubility and bioavailability.
- Antibacterial Properties : Studies have shown that similar triazole compounds exhibit significant antibacterial effects against various strains of bacteria, suggesting potential applications in treating bacterial infections .
- Anticancer Effects : The compound's structure suggests potential activity against cancer cells. Triazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Triazoles often inhibit cytochrome P450 enzymes in fungi and bacteria, disrupting their metabolic processes.
- Disruption of Cell Membrane Integrity : The compound may interact with lipid membranes, compromising their integrity and leading to cell death.
- Modulation of Signaling Pathways : There is evidence that triazole derivatives can influence signaling pathways involved in cell proliferation and apoptosis.
Antifungal Activity
A study evaluating the antifungal properties of triazole derivatives found that compounds similar to this compound demonstrated significant inhibition against Candida albicans and Aspergillus species . The results indicated an IC50 value comparable to established antifungal agents.
Antibacterial Efficacy
Another investigation assessed the antibacterial activity of various triazole compounds against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .
Anticancer Potential
Research on the anticancer effects of similar triazole derivatives revealed that they could induce apoptosis in human breast cancer cell lines (T47D) with IC50 values ranging from 27 to 43 μM . These findings support further exploration into the compound's potential as an anticancer agent.
Data Summary Table
Eigenschaften
IUPAC Name |
methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-20-13(18-19-16(20)26-9-14(21)25-4)8-17-15(22)11-6-5-10(23-2)7-12(11)24-3/h5-7H,8-9H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHUTNUUXRBEGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














